4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile
Description
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a chemical compound that features a piperidine ring substituted with an oxirane-2-carbonyl group and a benzonitrile moiety
Properties
IUPAC Name |
4-[1-(oxirane-2-carbonyl)piperidin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-17(8-6-13)15(18)14-10-19-14/h1-4,13-14H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWJRQDXNJFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile typically involves the reaction of piperidine derivatives with oxirane-2-carbonyl compounds under controlled conditions. One common method includes the use of piperidine-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with oxirane-2-carbonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the oxirane ring.
Scientific Research Applications
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and exert various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
Uniqueness
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group, which confer distinct reactivity and potential applications compared to other piperidine derivatives. Its ability to undergo ring-opening reactions makes it particularly valuable in the synthesis of complex molecules and in biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
